Isoxazolo[3,4-b]pyridine-3-carboxylic acid
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Overview
Description
Isoxazolo[3,4-b]pyridine-3-carboxylic acid is a chemical compound used for testing and research purposes . It is not intended for use as a medicine, food, or household item .
Synthesis Analysis
The synthesis of this compound involves multi-component reactions . Pyridine-2-carboxylic acid has been used as an effective catalyst for the rapid synthesis of pyrazolo[3,4-b]quinolinones . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles produced pyrazolo[3,4-b]quinolinones in excellent yield . Another method involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H4N2O3 . The InChI code for this compound is 1S/C7H4N2O3/c10-7(11)5-4-2-1-3-8-6(4)9-12-5/h1-3H,(H,10,11) .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . The reactions proceed through the carbocation intermediate . The electronic effect of the various substituents in aromatic rings plays a significant role in these reactions .
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 164.12 . The compound is stored at room temperature .
Scientific Research Applications
1. Combinatorial Chemistry Applications
Isoxazolo[3,4-b]pyridine-3-carboxylic acid and its derivatives have been used in combinatorial chemistry. A study by Volochnyuk et al. (2010) demonstrated their use in generating a library of fused pyridine-4-carboxylic acids through Combes-type reaction. These compounds can undergo various combinatorial transformations, such as amide coupling, esterification, and heterocyclizations to 1,2,4-triazoles and 1,2,4-oxadiazoles (Volochnyuk et al., 2010).
2. Antifungal Activity
This compound derivatives have been studied for their antifungal properties. Vicentini et al. (2007) investigated compounds such as pyrazole/isoxazole-3-carboxamido-4-carboxylic acids for their antifungal activity against various phytopathogenic fungi, showing significant growth inhibition in some cases (Vicentini et al., 2007).
3. Neurochemical Research
Research by Krogsgaard-Larsen and Johnston (1975) explored isoxazoles related to this compound as inhibitors of GABA uptake in rat brain slices. This study provided insights into the structure-activity relationships of these compounds (Krogsgaard‐Larsen & Johnston, 1975).
4. Antimycobacterial Properties
A study by Gezginci et al. (1998) synthesized pyridines and pyrazines substituted with this compound analogs to test against Mycobacterium tuberculosis. The compounds exhibited varying degrees of potency against the bacteria, indicating potential antimycobacterial applications (Gezginci et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
Isoxazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound
Mode of Action
Isoxazoles are synthesized through a (3 + 2) cycloaddition reaction . .
Biochemical Pathways
As a member of the isoxazole family, it may have significant biological interests , but the exact pathways and their downstream effects need further investigation.
Properties
IUPAC Name |
[1,2]oxazolo[3,4-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-7(11)5-4-2-1-3-8-6(4)9-12-5/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODGDGQIWADRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2N=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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